3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring fused to a pyrazine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling reactions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential antibacterial and anticancer properties.
Materials Science: It is used in the development of organic luminophores for applications in fluorescent probes and organic light-emitting diodes.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins involved in cell division .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and are known for their antibacterial properties.
2-Amino-benzothiazole derivatives: These compounds are widely studied for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
What sets 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide apart is its unique combination of the benzothiazole and pyrazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-3-20(4-2)16(21)14-13(17-9-10-18-14)15-19-11-7-5-6-8-12(11)22-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
IEYJZSAYZOISEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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